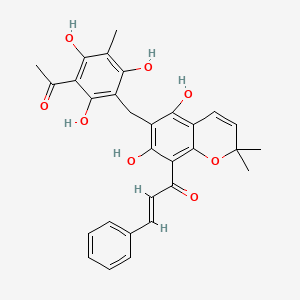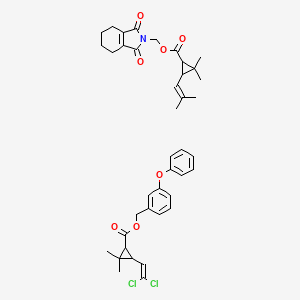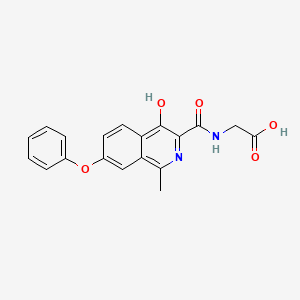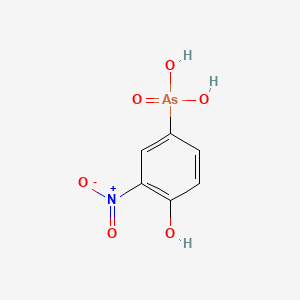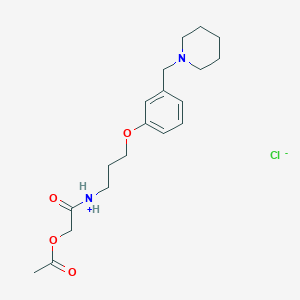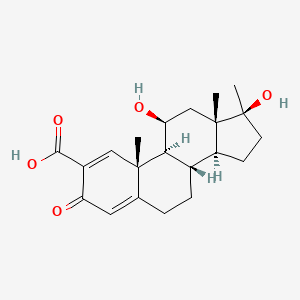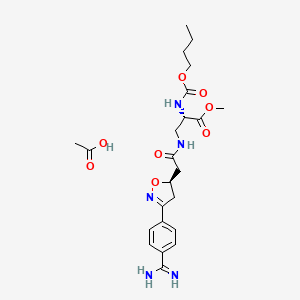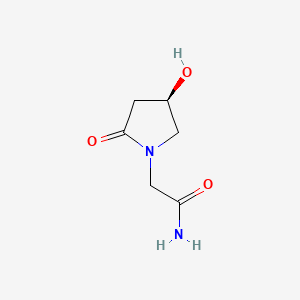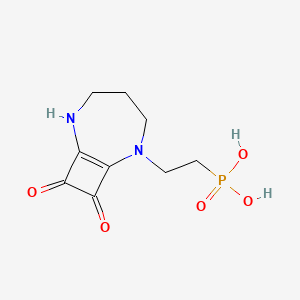
Perzinfotel
Vue d'ensemble
Description
Perzinfotel, also known as 2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It has been investigated for its neuroprotective effects, particularly in the treatment of stroke and neuropathic pain . Despite its promising profile, further development of this compound has been discontinued due to its limited oral bioavailability .
Applications De Recherche Scientifique
Perzinfotel has been explored in various scientific research applications, including:
Chemistry: As a model compound for studying NMDA receptor antagonists.
Biology: Investigating its effects on neuronal cells and pathways.
Medicine: Potential treatment for stroke and neuropathic pain
Industry: Limited industrial applications due to its discontinued development.
Mécanisme D'action
Target of Action
Perzinfotel, also known as EAA-090, is a potent antagonist of the NMDA receptor . The NMDA receptor is a subtype of the glutamate receptor, which plays a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound acts as a competitive inhibitor at the NMDA-selective subtype of the glutamate receptor . This means it competes with the natural ligand (glutamate) for the same binding site on the receptor. When this compound binds to the receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the receptor’s function.
Pharmacokinetics
It is known that the oral bioavailability of this compound is only around 3-5% . This suggests that the compound may be poorly absorbed from the gastrointestinal tract, or it may be extensively metabolized before it reaches the systemic circulation.
Result of Action
This compound has been shown to have neuroprotective effects . It has been investigated for the treatment of stroke, but it lacks analgesic effects . Despite its potential benefits, the development of this drug has been discontinued due to its poor oral bioavailability .
Analyse Biochimique
Biochemical Properties
Perzinfotel plays a significant role in biochemical reactions by interacting with NMDA receptors, which are a subtype of glutamate receptors. These receptors are crucial for synaptic plasticity and memory function. This compound binds competitively to the glutamate site on the NMDA receptor, inhibiting its activity . This interaction prevents the excessive influx of calcium ions into neurons, thereby protecting them from excitotoxicity, which is a common pathway leading to neuronal damage in conditions like stroke .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neurons, it inhibits the overactivation of NMDA receptors, which can lead to cell death. By blocking these receptors, this compound helps maintain cellular homeostasis and prevents excitotoxic damage . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors .
Molecular Mechanism
At the molecular level, this compound acts as a competitive antagonist at the NMDA receptor. It binds to the glutamate site, preventing the receptor from being activated by its natural ligand, glutamate . This inhibition reduces the influx of calcium ions into the cell, which is a critical step in preventing excitotoxicity. Furthermore, this compound’s binding to the NMDA receptor can lead to changes in gene expression and enzyme activity, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, but its efficacy can diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in blood pressure and heart rate . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with NMDA receptors. It is metabolized primarily in the liver, where it undergoes various biochemical transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions influence its localization and accumulation in specific tissues, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal cells, where it targets NMDA receptors located on the cell membrane . Its activity is influenced by its ability to reach these receptors and bind effectively. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . The key steps include:
- Formation of the bicyclic core structure.
- Introduction of the phosphonic acid group.
- Final purification to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound have not been extensively documented, likely due to its discontinued development. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Perzinfotel undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Comparaison Avec Des Composés Similaires
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.
Memantine: Used in the treatment of Alzheimer’s disease, also an NMDA receptor antagonist.
Dextromethorphan: Commonly used as a cough suppressant, with NMDA receptor antagonist activity.
Uniqueness: Perzinfotel is unique due to its specific bicyclic structure and phosphonic acid group, which contribute to its potent NMDA receptor antagonism. Unlike some similar compounds, this compound lacks significant analgesic effects but shows a good safety profile .
Propriétés
IUPAC Name |
2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABGOLMYNHHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162846 | |
| Record name | Perzinfotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144912-63-0 | |
| Record name | Perzinfotel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144912-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perzinfotel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144912630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perzinfotel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perzinfotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144912-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERZINFOTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX5AUU7Z8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

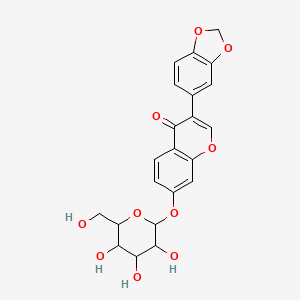
![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)
